molecular formula C22H29BrN6O2 B2776337 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-36-0

8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2776337
CAS RN: 898437-36-0
M. Wt: 489.418
InChI Key: YWGDUUYDGSHVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C₂₂H₂₉BrN₆O₂ , with an average mass of 489.409 Da and a mono-isotopic mass of 488.153534 Da . The chemical structure consists of a purine core modified with a piperazine ring and a bromobenzyl group.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study focused on the design and synthesis of novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. These compounds were found to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects and showing promise against Mycobacterium tuberculosis with greater potencies relative to drugs like Ethambutol. Computational molecular docking provided models for strong interactions with the MurB enzyme, highlighting a potential pathway for the development of preclinical agents against tuberculosis (Konduri et al., 2020).

Receptor Affinity and Potential Psychotropic Activity

Another study synthesized and biologically evaluated N-(arylpiperazinyl)acetamide derivatives of dimethylpurine diones for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The research identified compounds with significant receptor affinity, suggesting structural features responsible for this activity. Some derivatives were classified as potent dual 5-HT6/D2 and D2 receptor ligands, indicating their potential use in psychotropic therapies (Żmudzki et al., 2015).

Cardiovascular Activity

Research into 8-alkylamino derivatives of dimethylpurine diones explored their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Certain compounds demonstrated significant prophylactic antiarrhythmic activity and hypotensive effects, along with a weak affinity for alpha1- and alpha2-adrenoreceptors, suggesting a potential avenue for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

Antiasthmatic Agents

A study on the synthesis of xanthene derivatives aimed to develop compounds with antiasthmatic activity by targeting Phosphodiesterase 3 inhibitors. The research yielded derivatives showing significant vasodilator activity, with one being identified as the most active derivative. This study adds to the understanding of compound structures conducive to anti-asthmatic effects and offers a foundation for developing potent anti-asthmatic compounds (Bhatia et al., 2016).

properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrN6O2/c1-3-4-5-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)15-16-6-8-17(23)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDUUYDGSHVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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